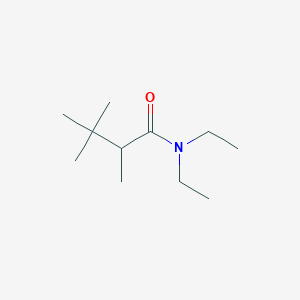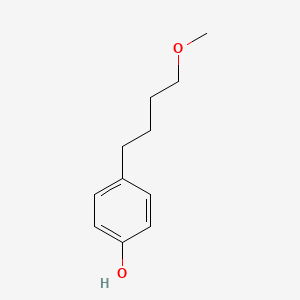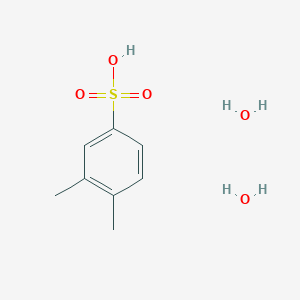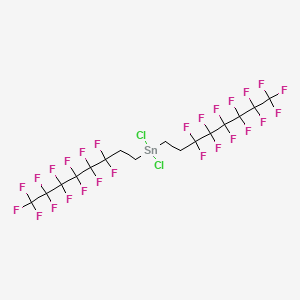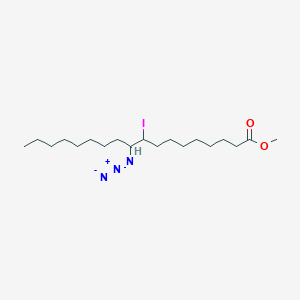
5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid is a pyrimidine derivative that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities, including antiviral, anticancer, and antibacterial properties . It is a structural analog of uracil, a naturally occurring nucleobase in RNA, which contributes to its wide range of applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid typically involves the reaction of uracil derivatives with amines under specific conditions. One common method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a condensing agent . This reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学研究应用
5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is employed in studies related to DNA and RNA interactions, given its structural similarity to uracil.
Medicine: It has shown potential as an antiviral, anticancer, and antibacterial agent, making it a candidate for drug development.
作用机制
The mechanism of action of 5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes involved in nucleic acid synthesis, such as thymidylate synthase, inhibiting their activity.
Pathways Involved: It interferes with the DNA replication process, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
5-Fluorouracil: Another pyrimidine analog used as an anticancer agent.
Cytosine: A naturally occurring nucleobase in DNA and RNA.
Thymine: A nucleobase found in DNA, structurally similar to uracil.
Uniqueness
5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrimidine derivatives. Its ability to form hydrogen bonds and interact with nucleic acids makes it a valuable tool in medicinal chemistry and drug development .
属性
CAS 编号 |
93209-94-0 |
|---|---|
分子式 |
C5H5N3O4 |
分子量 |
171.11 g/mol |
IUPAC 名称 |
5-amino-2,4-dioxopyrimidine-1-carboxylic acid |
InChI |
InChI=1S/C5H5N3O4/c6-2-1-8(5(11)12)4(10)7-3(2)9/h1H,6H2,(H,11,12)(H,7,9,10) |
InChI 键 |
WJZDBTCADXAGOX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


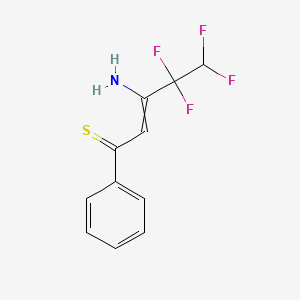
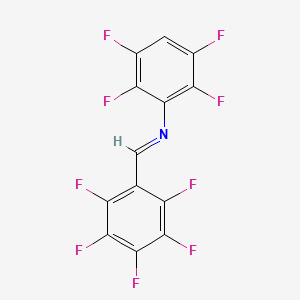
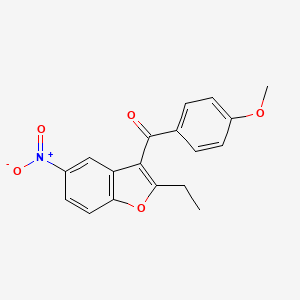
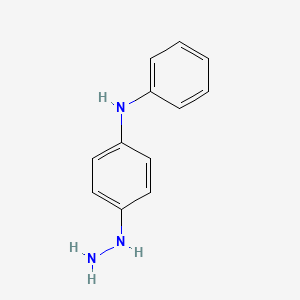
![4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione](/img/structure/B14347876.png)
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)
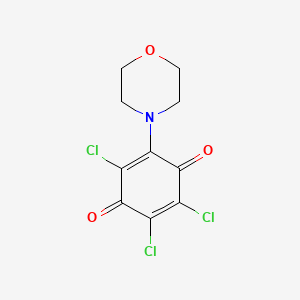
![3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate](/img/structure/B14347904.png)
